REACTION_SMILES
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[Al+3:2].[CH3:23][OH:24].[Cl-:25].[F:7][c:8]1[cH:9][c:10]([O:11][c:12]2[cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18][cH:19]2)[cH:20][cH:21][cH:22]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[NH4+:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH2:32]>>[F:7][c:8]1[cH:9][c:10]([O:11][c:12]2[cH:13][c:14]([CH2:15][NH2:16])[cH:17][cH:18][cH:19]2)[cH:20][cH:21][cH:22]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(Oc2cccc(F)c2)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCc1cccc(Oc2cccc(F)c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |